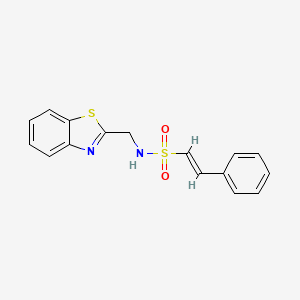

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c19-22(20,11-10-13-6-2-1-3-7-13)17-12-16-18-14-8-4-5-9-15(14)21-16/h1-11,17H,12H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVPKLQWSMVKBF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide typically involves the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with formic acid or carbon disulfide.

Alkylation: The benzothiazole is then alkylated using a suitable alkylating agent such as benzyl chloride to form N-(1,3-benzothiazol-2-ylmethyl)benzylamine.

Sulfonamide Formation: The final step involves the reaction of N-(1,3-benzothiazol-2-ylmethyl)benzylamine with phenylethenesulfonyl chloride under basic conditions to yield (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide.

Chemical Reactions Analysis

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Biological Research: It is used in the study of cellular processes and pathways, particularly those involving sulfur-containing compounds.

Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on the target molecule, while the sulfonamide group can form hydrogen bonds or electrostatic interactions, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

(a) Sulfonamide vs. Sulfone/Sulfanyl Groups

The compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone () replaces the sulfonamide with a sulfanyl (-S-) group and incorporates a ketone. β-Keto-sulfones are pivotal intermediates in Michael and Knoevenagel reactions, enabling the synthesis of polyfunctionalized compounds like chalcones and vinyl sulfones .

(b) Sulfonamide vs. Acetamide Derivatives

The patent compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) feature acetamide (-NHCO-) linkages instead of sulfonamides. Acetamides are less acidic (pKa ~15–20) compared to sulfonamides (pKa ~9–11), which could affect ionization states under physiological conditions.

Structural and Crystallographic Considerations

The absence of direct crystallographic data for the target compound necessitates inferences from related structures. Tools like SHELX () are critical for resolving stereochemistry and validating hydrogen-bonding patterns, which are key to understanding stability and intermolecular interactions. For example, β-keto-sulfones () form distinct hydrogen-bonded networks compared to sulfonamides, influencing their crystalline packing and solubility .

Q & A

Q. What are the standard synthetic routes for (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions, starting with condensation of 1,3-benzothiazole derivatives with phenylethenesulfonyl chloride. Key steps include:

- Amide coupling : Reacting 1,3-benzothiazol-2-ylmethylamine with (E)-2-phenylethenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux for faster kinetics), and stoichiometry (1.2:1 sulfonyl chloride:amine) to improve yields (typically 60–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : Confirm E-configuration via coupling constants (J = 12–15 Hz for trans olefin protons) and benzothiazole methylene resonance (δ 4.5–5.0 ppm) .

- IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

- MS : Molecular ion peaks ([M+H]⁺) validated against theoretical m/z (e.g., HRMS with <2 ppm error) .

- Contradictions : Overlapping signals in crowded aromatic regions are resolved using 2D NMR (COSY, HSQC) .

Q. How is crystallographic data for this compound validated, and what role do programs like SHELX play?

- X-ray diffraction : Single crystals grown via slow evaporation (ethanol/acetone) yield structures refined using SHELXL .

- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for hydrogen-bonding patterns .

- SHELX : Used for structure solution (SHELXD) and refinement (SHELXL), with CIF files archived in the Cambridge Structural Database .

Advanced Research Questions

Q. How do structural modifications (e.g., benzothiazole substituents) influence biological activity, and what SAR trends exist?

- Benzothiazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance antibacterial activity by increasing electrophilicity and dihydropteroate synthase (DHPS) binding .

- Sulfonamide linker : Replacing the phenylethene with heteroaryl groups (e.g., thiophene) alters solubility and target selectivity .

- SAR trends : Lipophilic substituents (e.g., adamantyl) improve membrane permeability but may reduce aqueous solubility .

Q. How can conflicting bioassay data (e.g., IC50 variability) be systematically analyzed?

- Assay conditions : Control pH (7.4 vs. 6.5 in bacterial assays), ATP levels (for kinase assays), and serum protein binding .

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamides) that may antagonize activity .

- Dose-response curves : Validate using Hill slopes and R² values; outliers may indicate allosteric binding or aggregation .

Q. What computational strategies predict target interactions, and how reliable are docking studies for this compound?

- Molecular docking (AutoDock Vina) : Use DHPS crystal structures (PDB: 1AJ0) to model binding. Key interactions: hydrogen bonds with Gly100 and π-π stacking with Phe28 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD >2 Å suggests poor binding .

- Limitations : Docking may overestimate affinity for flexible binding pockets; free-energy perturbation (FEP) improves accuracy .

Q. How are reaction intermediates with low thermal stability characterized, and what precautions are necessary?

- Low-temperature NMR : Collect spectra at –40°C (CD2Cl2) to stabilize intermediates like sulfonyl azides .

- In situ monitoring : ReactIR tracks transient species (e.g., nitrenes) during photochemical reactions .

- Handling : Use Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents) .

Methodological Guidance for Data Contradictions

Resolving discrepancies in melting points or solubility data:

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms .

- Solvent effects : Test solubility in DMSO (for biological assays) vs. ethanol (for crystallization) .

Addressing inconsistent enzymatic inhibition results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.